2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Descripción
2-(2-(4-Fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a triazolo-pyrimidinone derivative characterized by a fused bicyclic core structure. Key substituents include:
- p-Tolylamino group: Facilitates π-π interactions and hydrogen bonding, critical for target engagement in enzyme inhibition (e.g., kinase targets).
- Methyl group at position 5: Contributes to steric stabilization and metabolic resistance.
This compound’s structural complexity suggests applications in pharmaceutical research, particularly as a kinase inhibitor or antimicrobial agent, though specific biological data remain under investigation .
Propiedades
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]-5-methyl-7-(4-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-14-3-7-17(8-4-14)23-19-13-15(2)27-20(24-19)25-26(21(27)28)11-12-29-18-9-5-16(22)6-10-18/h3-10,13H,11-12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHFSHOLJLELIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=NN(C(=O)N3C(=C2)C)CCOC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to exhibit potential inhibitory activity against c-met kinase, suggesting that this compound may also target similar kinases or proteins.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, it is plausible that it may interact with its targets (such as c-met kinase) by binding to the active site and inhibiting the kinase activity, thereby disrupting the signaling pathways.
Biochemical Pathways
c-Met kinase is involved in various cellular processes, including cell growth, survival, and migration. Inhibition of this kinase can disrupt these processes, potentially leading to anti-cancer effects.
Actividad Biológica
The compound 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a member of the triazolopyrimidine class, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound features a complex structure with a triazole ring fused to a pyrimidine core. The presence of a 4-fluorophenoxy group and a p-tolylamino substituent suggests enhanced interaction with biological targets, particularly in enzyme inhibition.
Biological Activity Overview
Triazolopyrimidines are recognized for their antimicrobial , antitumor , and anti-inflammatory properties. The specific compound may exhibit similar activities, particularly as a kinase inhibitor, which is crucial in various cellular processes.
- Kinase Inhibition : The triazolopyrimidine core is associated with several known kinase inhibitors. This suggests that the compound could inhibit specific kinases involved in cancer progression and other diseases.
- Antimicrobial Properties : The aromatic groups in the structure indicate potential antimicrobial activity against bacteria and fungi, although specific studies are needed to confirm this.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases.
In vitro Studies
- A study on related triazolopyrimidinones identified compounds that inhibited the enzyme ferrochelatase (FECH), which plays a role in angiogenesis. These compounds showed significant anti-angiogenic effects in cell-based assays .
- Dose-response assays indicated that certain derivatives exhibited low micromolar IC50 values against FECH, suggesting potent inhibitory activity comparable to established inhibitors .
Structure-Activity Relationship (SAR)
Research on triazolopyrimidine derivatives has revealed that modifications at specific positions can enhance biological activity:
- Compounds with an n-propyl group at the C5 position showed improved inhibitory activity against FECH compared to those with smaller groups .
- Substituents such as p-tolyl and p-chlorophenyl at the C2 position were found to enhance activity compared to other positional isomers .
Data Tables
| Compound Name | IC50 (μM) | Activity Type | Notes |
|---|---|---|---|
| Compound 4e | 0.45 | FECH Inhibitor | Strong anti-angiogenic effect |
| Compound 5a | 0.25 | FECH Inhibitor | Enhanced activity with p-tolyl group |
| Compound 5f | 0.30 | FECH Inhibitor | Effective in cellular assays |
Comparación Con Compuestos Similares
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate (Compound 4f)
- Core Structure: Thieno-triazolo-pyrimidinone (vs. triazolo-pyrimidinone in the target compound).
- Substituents :
- Ethyl carboxylate at position 3: Improves aqueous solubility but may increase susceptibility to esterase-mediated hydrolysis.
- Phenyl and 4-tolyl groups: Provide hydrophobic interactions but lack the fluorine-mediated electronic effects seen in the target compound.
- Synthetic Route: Prepared via condensation of chloro-(4-tolylhydrazono)-ethyl acetate, suggesting shared intermediates with the target compound’s synthesis .
2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
- Core Structure: Pyrazolo-pyrimidine (vs. triazolo-pyrimidinone). The pyrazolo core reduces hydrogen-bonding capacity compared to the triazolo system.
- Substituents :
- Trifluoromethyl group: Introduces strong electron-withdrawing effects, enhancing metabolic stability and hydrophobic binding.
- 4-Tolyl group: Shared with the target compound, suggesting analogous π-stacking behavior.
- Structural Implications: The absence of an amino group limits hydrogen-bonding interactions critical for high-affinity target binding.
Comparative Analysis Table
Research Findings and Implications
Docking and Binding Studies
Comparative studies might reveal:
- The p-tolylamino group in the target compound enables stronger kinase active-site interactions than Compound 4f’s carboxylate.
- The 4-fluorophenoxyethyl chain may occupy hydrophobic pockets more effectively than the pyrazolo analogue’s trifluoromethyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
